molecular formula C10H2Cl6 B008737 1,2,3,5,7,8-Hexachloronaphthalene CAS No. 103426-94-4

1,2,3,5,7,8-Hexachloronaphthalene

Cat. No.: B008737
CAS No.: 103426-94-4
M. Wt: 334.8 g/mol
InChI Key: JPQLLIUTUFJWMH-UHFFFAOYSA-N
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Description

Moexipril is a non-sulfhydryl containing precursor of the active angiotensin-converting enzyme (ACE) inhibitor moexiprilat. It is primarily used to treat high blood pressure (hypertension) by relaxing blood vessels, causing them to widen. This action helps prevent strokes, heart attacks, and kidney problems .

Preparation Methods

Synthetic Routes and Reaction Conditions: Moexipril hydrochloride, the commonly used form, has the IUPAC name (3S)-2-[(2S)-2-{[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino}-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid hydrochloride.

Industrial Production Methods: Industrial production of moexipril hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Moexipril undergoes various chemical reactions, including:

    Hydrolysis: Conversion to its active form, moexiprilat, in the liver.

    Oxidation and Reduction: These reactions are less common but can occur under specific conditions.

Common Reagents and Conditions:

    Hydrolysis: Typically occurs in the presence of water and enzymes in the liver.

    Oxidation: Can be induced using oxidizing agents like hydrogen peroxide.

    Reduction: Can be achieved using reducing agents like sodium borohydride.

Major Products:

Scientific Research Applications

Moexipril has several scientific research applications, including:

Mechanism of Action

Moexipril is a prodrug for moexiprilat, which inhibits ACE in humans and animals. The primary mechanism involves the inhibition of ACE activity, which catalyzes the conversion of the inactive decapeptide angiotensin I to the vasoconstrictor substance angiotensin II. By blocking this conversion, moexipril reduces blood pressure and exerts cardioprotective effects .

Comparison with Similar Compounds

  • Lisinopril
  • Enalapril
  • Ramipril

Comparison:

Moexipril’s unique properties, such as its specific metabolic pathway and relatively short half-life, make it a valuable option in the treatment of hypertension, particularly for patients who may not tolerate other ACE inhibitors well.

Properties

IUPAC Name

1,2,3,5,7,8-hexachloronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2Cl6/c11-4-2-6(13)8(14)7-3(4)1-5(12)9(15)10(7)16/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQLLIUTUFJWMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C(C2=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90145833
Record name Naphthalene, 1,2,3,5,7,8-hexachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90145833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103426-94-4
Record name Naphthalene, 1,2,3,5,7,8-hexachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103426944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, 1,2,3,5,7,8-hexachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90145833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,5,7,8-Hexachloronaphthalene
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1,2,3,5,7,8-Hexachloronaphthalene
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1,2,3,5,7,8-Hexachloronaphthalene
Reactant of Route 4
1,2,3,5,7,8-Hexachloronaphthalene
Reactant of Route 5
1,2,3,5,7,8-Hexachloronaphthalene
Reactant of Route 6
1,2,3,5,7,8-Hexachloronaphthalene

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